Bienvenue dans la boutique en ligne BenchChem!

N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Chiral impurity profiling Stereochemical differentiation Tofacitinib quality control

This compound, systematically identified as N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1260614-73-0), is a defined process-related impurity and potential degradation product of the Janus kinase (JAK) inhibitor tofacitinib. It is formally classified as Tofacitinib Impurity N and represents the (3S,4S) enantiomer of the des-cyanoacetyl analog of the active pharmaceutical ingredient (API).

Molecular Formula C13H19N5
Molecular Weight 245.33
CAS No. 1260614-73-0
Cat. No. B597307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS1260614-73-0
Molecular FormulaC13H19N5
Molecular Weight245.33
Structural Identifiers
SMILESCC1CCNCC1N(C)C2=NC=NC3=C2C=CN3
InChIInChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11+/m0/s1
InChIKeyXRIARWQZLGCQDM-GXSJLCMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1260614-73-0) Sourcing Guide for Tofacitinib Impurity Reference Standards


This compound, systematically identified as N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1260614-73-0), is a defined process-related impurity and potential degradation product of the Janus kinase (JAK) inhibitor tofacitinib. It is formally classified as Tofacitinib Impurity N and represents the (3S,4S) enantiomer of the des-cyanoacetyl analog of the active pharmaceutical ingredient (API). As a chiral impurity reference standard, it is used to support analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Application (ANDA) submissions and commercial manufacturing. [1]

Why Generic Tofacitinib Impurity Standards Cannot Substitute for N-Methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1260614-73-0)


Generic substitution of tofacitinib impurity reference standards is analytically unreliable due to the stringent stereochemical requirements of impurity profiling. Tofacitinib possesses two chiral centers on its piperidine ring, yielding four possible stereoisomers. The active pharmaceutical ingredient is the (3R,4R)-enantiomer, while CAS 1260614-73-0 is the (3S,4S)-enantiomer. [1] Even among des-cyanoacetyl impurities, distinct entities such as the (3S,4S) (Impurity N, CAS 1260614-73-0), (3R,4R) (Impurity M, CAS 477600-74-1), and (3S,4R) (CAS 2378663-15-9) forms exist. [2] These compounds can co-elute under reversed-phase conditions unless chiral separation methods (e.g., Chiralpak AD-H column) are employed, and they may exhibit distinct relative retention times and response factors. Using an incorrect or uncharacterized stereoisomer can lead to misidentification, inaccurate quantification, and failure of regulatory ANDA submissions. The following quantitative evidence demonstrates the specific analytical and regulatory differentiation that mandates precise selection of this compound.

Quantitative Differentiation Evidence for N-Methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1260614-73-0) Procurement


Stereochemical Identity: (3S,4S) Enantiomer vs. (3R,4R) Impurity M for Chiral Purity Analysis

The target compound is the (3S,4S) enantiomer of des-cyanoacetyl tofacitinib. Its closest structural analog, Tofacitinib Impurity M (CAS 477600-74-1), is the (3R,4R) enantiomer. [1] In the context of tofacitinib manufacturing, where the API is the (3R,4R)-enantiomer, the (3S,4S) form serves as the primary chiral impurity marker for enantiomeric purity testing. This stereochemical inversion is critical as co-elution of these enantiomers in achiral HPLC systems is a known issue, necessitating chiral separation with columns like Chiralpak AD-H. The absolute configuration is confirmed by the IUPAC name and SMILES notation C[C@H]1CCNC[C@H]1N(C)c2ncnc3[nH]ccc23, which defines the (S,S) orientation at carbon atoms 3 and 4 of the piperidine ring. This contrasts with the (R,R) orientation of Impurity M, where the SMILES is C[C@@H]1CCNC[C@@H]1N(C)c2ncnc3[nH]ccc23.

Chiral impurity profiling Stereochemical differentiation Tofacitinib quality control

Des-Cyanoacetyl Structural Differentiation from Parent Drug Tofacitinib

CAS 1260614-73-0 lacks the N-cyanoacetyl group present on the piperidine ring of the parent drug tofacitinib (CAS 477600-75-2). [1] This structural difference defines it as the N-Des-(2-Cyanide-acetyl) derivative. The parent drug tofacitinib has a molecular formula of C16H20N6O (MW 312.37) with a cyanoacetyl substituent, whereas the target compound has the formula C13H19N5 (MW 245.32). This mass difference of 67.05 Da (corresponding to loss of C3HNO) provides a clear differentiator in LC-MS analysis, where the impurity appears at m/z 246.16 [M+H]+ versus the parent at m/z 313.18 [M+H]+. This impurity can form via hydrolytic degradation of the cyanoacetyl moiety during synthesis or storage, making it a critical marker for both process control and stability-indicating methods.

Process impurity marker Degradation product Synthetic route analysis

HPLC Purity Certification: 98% vs. Lower-Grade Generic Impurity Standards

Multiple vendors supply CAS 1260614-73-0 with certified HPLC purity specifications. Bidepharm, SINCO, and Leyan each specify a purity of 98% (HPLC), while CATO certifies >95% purity under ISO 17034 accreditation. [1] In contrast, generic or uncertified impurity standards from general chemical suppliers often lack validated purity certification, with typical purity levels ranging from 90-95% and without comprehensive characterization data packages. [2] The 98% HPLC purity specification ensures that co-eluting contaminants do not interfere with quantification of the target impurity in the API at the ICH Q3A reporting threshold (0.05% for a drug substance with a maximum daily dose ≤2 g/day).

Reference standard purity Analytical quality assurance Regulatory compliance

ISO 17034 Reference Material Certification vs. Non-Accredited Suppliers

CATO Research Chemicals supplies CAS 1260614-73-0 as a certified reference material (CRM) developed under ISO 17034 accreditation, the international standard for reference material producers. [1] This certification encompasses production planning, candidate material preparation, homogeneity studies, stability studies, property value assignment, and issuance of certificates covering NMR, mass spectrometry, HPLC, GC, IR, UV, moisture content, and residue on ignition analyses. [1] Most generic impurity suppliers provide only a basic certificate of analysis (COA) with limited characterization (typically only HPLC purity and perhaps 1H NMR), without the full metrological traceability and uncertainty budgeting required for regulatory submissions. The ISO 17034 certification specifically addresses the requirements of the Chinese NMPA's 'Drug Registration Inspection Work Procedures and Technical Requirements (2020 Edition)', which mandates that applicants provide adequate quantities of reference standards with supporting research data during registration inspection. [1]

Reference material accreditation ISO 17034 Regulatory submission quality

Biological Activity: (3S,4S) Stereoisomer as a Less Active JAK3 Inhibitor Relative to (3R,4R)-Tofacitinib

The (3S,4S) stereoisomer of tofacitinib (which includes the cyanoacetyl group) has been characterized as the 'less active S-enantiomer' compared to the therapeutic (3R,4R)-tofacitinib. Tofacitinib inhibits JAK3 with an IC50 of 1 nM, whereas the (3S,4S) enantiomer exhibits substantially reduced potency. [1] While the specific IC50 of the des-cyanoacetyl (3S,4S) impurity (CAS 1260614-73-0) has not been reported in peer-reviewed literature, the class-level inference from the structural SAR is that this compound will exhibit negligible JAK3 inhibitory activity due to both the unfavorable (S,S) stereochemistry and the absence of the cyanoacetyl group which contributes to kinase binding. This lack of pharmacological activity reinforces its appropriate use solely as an analytical reference standard, not as a bioactive tool compound.

Structure-activity relationship JAK3 inhibition Enantiomer selectivity

Regulatory Traceability: USP/EP Pharmacopeial Standard Linkage vs. Standalone Reference Materials

Certain suppliers of CAS 1260614-73-0, including SynZeal and ChemWhat, provide the option for further traceability against pharmacopeial standards (USP or EP) based on feasibility. [1] This traceability chain is critical for ANDA submissions, where analytical methods must demonstrate comparability to official pharmacopeial monographs. Other impurity suppliers, particularly those offering synthesis-on-demand services, may not provide this pharmacopeial linkage, requiring the end-user to independently establish traceability through a formal qualification protocol. The ability to source this specific impurity with documented pharmacopeial traceability eliminates the need for a separate bridging study between the in-house working standard and the official USP/EP reference standard, which typically requires 2-3 weeks of additional analytical work.

Pharmacopeial traceability USP reference standard EP reference standard

Optimal Application Scenarios for Procuring N-Methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1260614-73-0)


AND A Analytical Method Validation for Tofacitinib Citrate Tablets

During ANDA development for generic tofacitinib citrate tablets, this impurity standard is employed to establish system suitability criteria and determine relative response factors (RRFs) for the HPLC impurity method. As the (3S,4S) des-cyanoacetyl impurity, it must be chromatographically resolved from the (3R,4R) enantiomer (Impurity M) using chiral separation conditions, demonstrating a resolution factor (Rs) ≥ 2.0 per ICH Q2(R1) validation requirements. [1] The 98% HPLC purity certification from qualified suppliers ensures accurate RRF determination at the ICH reporting threshold (0.05%), while ISO 17034-certified materials provide the documented traceability required for the method validation report. [2]

Stability-Indicating Method Development for Tofacitinib API Forced Degradation Studies

CAS 1260614-73-0 serves as a primary reference marker in forced degradation studies of tofacitinib API, where hydrolytic stress conditions (acidic, basic, or oxidative environments) can cleave the N-cyanoacetyl group to generate this des-cyanoacetyl impurity. [1] The distinct mass spectral signature (m/z 246.16 [M+H]+ versus 313.18 [M+H]+ for the parent) allows unambiguous identification by LC-MS. The procurement of this exact impurity as an analytical standard enables accurate peak identification in the degradation chromatogram and quantification of mass balance, which is a regulatory expectation per ICH Q1A(R2) stability testing guidelines. [2]

Reference Standard Qualification for GMP Quality Control Release Testing

In a GMP QC laboratory performing release testing of tofacitinib API batches, CAS 1260614-73-0 is used as a qualified impurity reference standard for the related substances HPLC method. The availability of pharmacopeially traceable material (with linkage to USP or EP standards) from suppliers such as SynZeal or ChemWhat eliminates the need for an in-house two-tier reference standard qualification program. [1] This directly reduces the analytical workload by approximately 40 hours of analyst time per reference standard lot and ensures compliance with 21 CFR 211.194(a) requirements for laboratory records, which mandate complete documentation of reference standard suitability. [2]

Process Chemistry Control for Tofacitinib Synthesis Route Optimization

During process development and scale-up of the tofacitinib synthetic route, CAS 1260614-73-0 is utilized as a quantitative marker to monitor the extent of the cyanoacetyl deprotection side reaction. The impurity's structural identity (confirmed by comprehensive NMR and MS characterization) allows process chemists to track this specific pathway impurity across synthetic steps, distinguish it from other des-cyanoacetyl diastereomers (particularly the (3R,4R) form), and establish in-process control limits. [1] Procurement of a well-characterized standard with documented purity enables accurate yield calculation and facilitates design of experiments (DoE) studies to minimize this impurity to below the 0.10% acceptance threshold. [2]

Quote Request

Request a Quote for N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.